

Application Note: Echineneone as a Standard for Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echineneone*

Cat. No.: *B051690*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echineneone is a naturally occurring keto-carotenoid found in various organisms, including cyanobacteria and marine invertebrates.^{[1][2]} Structurally, it is a derivative of beta-carotene with a ketone group at the 4-position (β,β -Caroten-4-one).^{[3][4]} Its distinct chromophore and relative stability make it a valuable standard for chromatographic applications. **Echineneone** is frequently utilized as an external or internal standard for the accurate identification and quantification of carotenoids in complex biological matrices such as plasma.^[3] This document provides detailed protocols and data for the use of **echinenone** as a chromatography standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **echinenone** is essential for its effective use as a standard. Key properties are summarized in the table below.

Property	Value	Source
IUPAC Name	$\beta,\beta\text{-Caroten-4-one}$	[5]
Synonyms	4-keto- β -carotene, Aphanin, Myroxanthin	[1]
Molecular Formula	$C_{40}H_{54}O$	[2]
Molecular Weight	550.86 g/mol	[1]
CAS Number	432-68-8	
Appearance	Solid, orange-red crystals	[1] [3]
UV-Vis λ_{max}	459 nm (in Hexane with 2% Dichloromethane)	[3]
461 nm (in Acetone)	[5]	
461 nm (in Ethanol)	[5]	
Storage Temperature	-20°C	[3]

Experimental Protocols

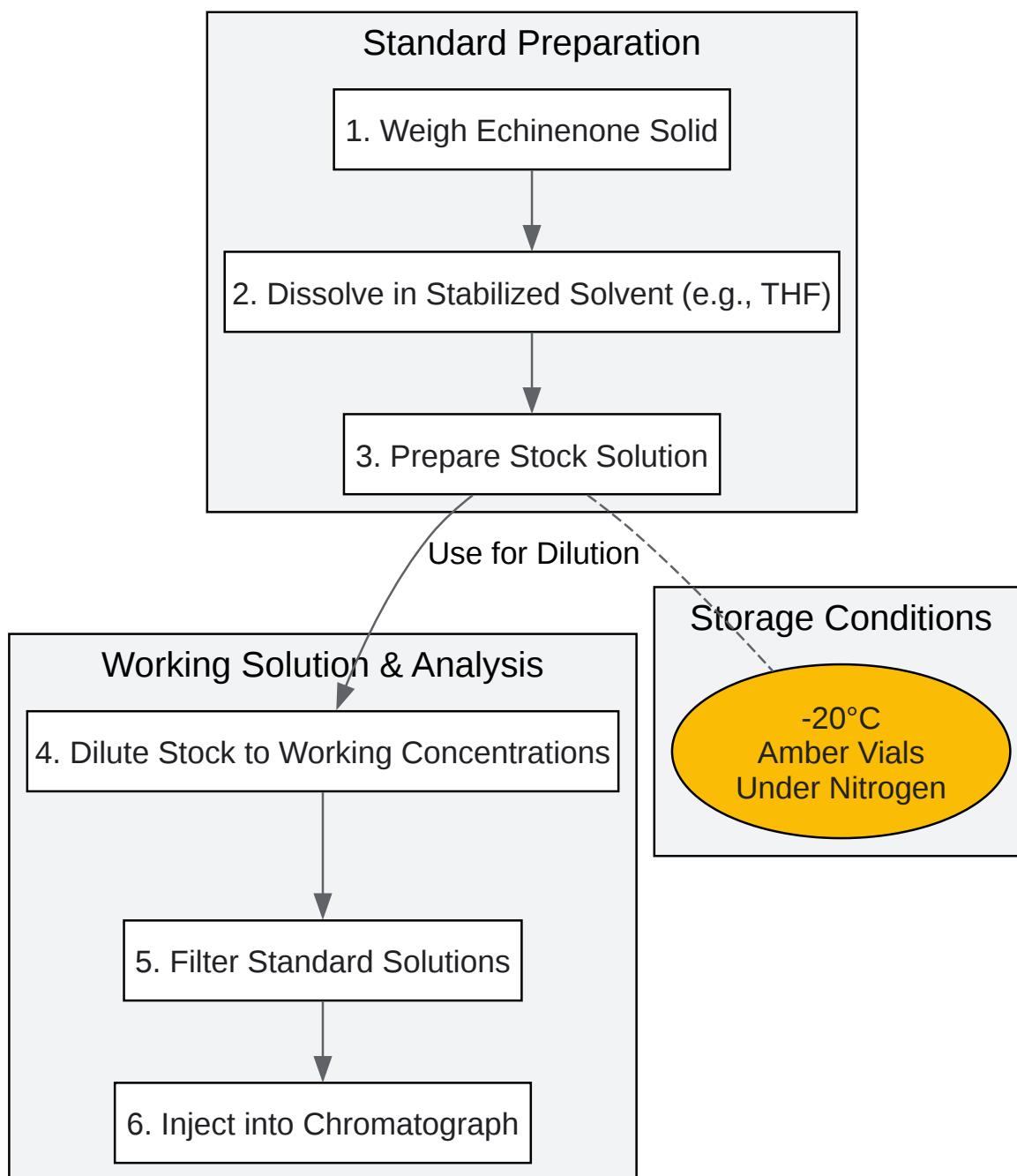
Standard Solution Preparation

Accurate preparation of standard solutions is critical for quantitative analysis. Due to the susceptibility of carotenoids to oxidation and photodegradation, proper handling and storage are paramount.

Materials:

- **Echinone** solid standard ($\geq 95.0\%$ purity)[\[3\]](#)
- HPLC-grade solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethanol)[\[6\]](#)[\[7\]](#)
- Butylated hydroxytoluene (BHT) (as an antioxidant, optional but recommended)
- Volumetric flasks (amber glass)

- Syringes and 0.22 µm filters
- Nitrogen gas


Protocol for Stock Standard Solution (e.g., 100 µg/mL):

- Weighing: Accurately weigh approximately 1 mg of **echinenone** solid standard in a tared, amber vial.
- Dissolution: Dissolve the weighed standard in a suitable solvent. Tetrahydrofuran (THF) is often used for initial dissolution.^[6] For a 100 µg/mL solution, dissolve 1 mg in 10 mL of solvent. To prevent degradation, solvents can be stabilized with 0.01% BHT.^[8]
- Sonication: If necessary, sonicate the solution briefly in a cool water bath to ensure complete dissolution.
- Storage: Store the stock solution in an amber, tightly sealed vial at -20°C under a nitrogen atmosphere to prevent oxidation.^[6]

Protocol for Working Standard Solutions:

- Dilution: Prepare working standard solutions by diluting the stock solution with the mobile phase to be used in the chromatographic analysis.
- Calibration Curve: Generate a series of dilutions to create a calibration curve covering the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
- Filtration: Before injection, filter all working standards through a 0.22 µm syringe filter.
- Stability: Prepare working solutions fresh daily and keep them protected from light and heat during use.

Workflow for Echineneone Standard Preparation and Use

[Click to download full resolution via product page](#)**Figure 1.** Workflow for preparing and using **echinenone** standards.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the separation of **echinenone**. Optimization may be required depending on the sample matrix and specific carotenoids of interest. C30 columns are often recommended for superior resolution of carotenoid isomers, though C18 columns are also commonly used.[9]

Instrumentation & Columns:

- HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C30 or C18 column (e.g., 4.6 mm x 150 mm, 3-5 μ m particle size).

Mobile Phase & Gradient (Example 1):

- Solvent A: Methanol
- Solvent B: Methyl-tert-butyl ether (MTBE)
- Solvent C: Water
- Gradient: A gradient elution is typically required for complex samples. A starting condition could be 81% A, 15% B, 4% C, gradually increasing the percentage of MTBE.[9]
- Detection: 450-460 nm.[5][8]
- Column Temperature: 20-25°C.[9]

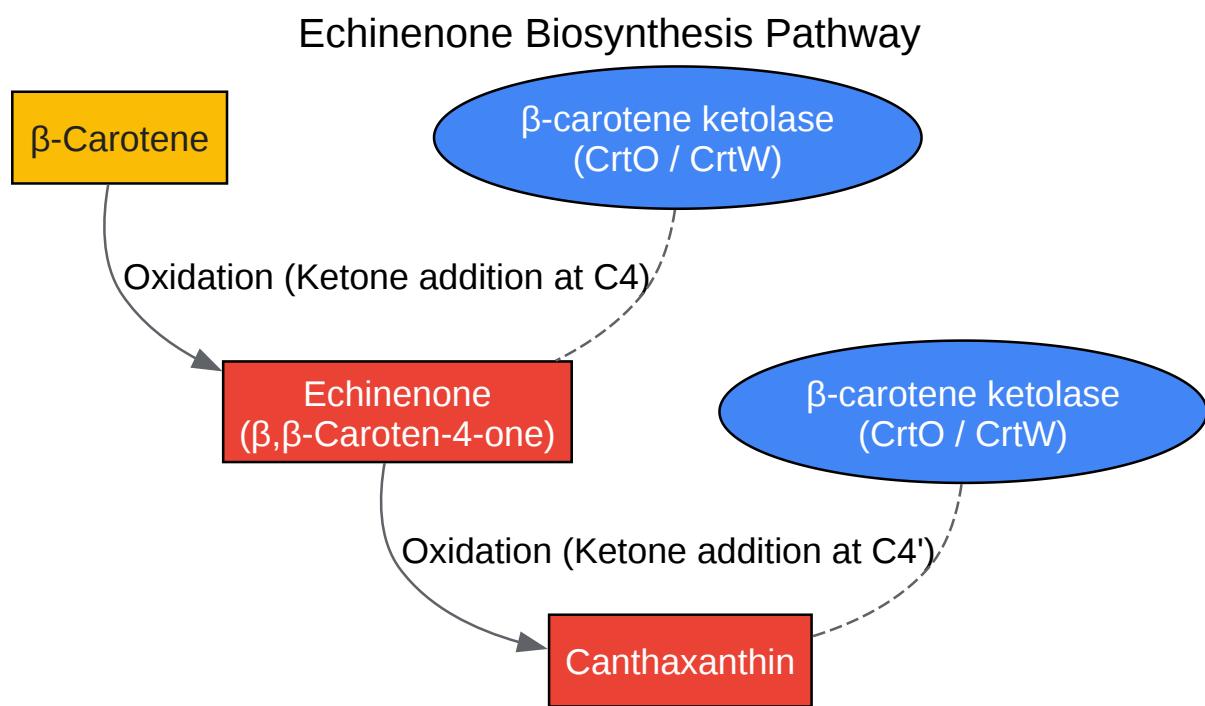
Mobile Phase (Example 2 - Isocratic):

- Mobile Phase: Acetonitrile:Dichloromethane:Methanol (70:20:10, v/v/v).[6]
- Flow Rate: 1.3 - 2.5 mL/min.[6]
- Detection: Programmable multiwavelength detection, with a primary wavelength at 450-460 nm.[6]

Protocol:

- System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject 10-20 μL of the filtered standard or sample extract.
- Data Acquisition: Acquire data for a sufficient duration to allow for the elution of all compounds of interest.
- Identification: Identify the **echinenone** peak by comparing its retention time with that of the pure standard.
- Quantification: Use the peak area from the chromatogram and the calibration curve to determine the concentration of **echinenone** in the sample.

Quantitative Data Summary


The following table summarizes representative chromatographic data for **echinenone**.

Performance characteristics like LOD and LOQ are highly method- and instrument-dependent.

Parameter	Value	Chromatographic System	Source
Column	Discovery HS F5, 150 mm x 2.1 mm, 3 μ m	HPLC	[8]
Mobile Phase	A: 10 mM ammonium formate (pH 3); B: Acetonitrile	HPLC	[8]
Detection Wavelength	450 nm	HPLC-DAD	[8]
Retention Time (RT)	6.9 min	HPLC	[8]
Column	Shim-pack VP-ODS, 150 mm x 2.0 mm	HPLC-MS	[10]
Mobile Phase	A: Water; B: Methanol (Gradient)	HPLC-MS	[10]
Ionization (MS)	APCI (+)	HPLC-MS	[10]
Precursor Ion (m/z)	551.4 [M+H] ⁺	UPLC-ESI-QTOF	[1]

Biological Pathway: Echinone Biosynthesis

Echinone is a key intermediate in the biosynthesis of other carotenoids, such as canthaxanthin, in certain organisms.[\[3\]](#) It is synthesized from β -carotene in a reaction catalyzed by the enzyme β -carotene ketolase, also known as CrtO or CrtW.[\[3\]](#) Understanding this pathway is relevant for researchers studying carotenoid metabolism and for professionals in biotechnology aiming to engineer organisms for enhanced production of these valuable compounds.[\[11\]](#)

[Click to download full resolution via product page](#)

Figure 2. Biosynthesis of **echinonene** from β -carotene.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. Always consult relevant safety data sheets (SDS) before handling chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Echinonene | C₄₀H₅₄O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Echinonene - Wikipedia [en.wikipedia.org]
- 3. ≥95.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 5. epic.awi.de [epic.awi.de]
- 6. tandfonline.com [tandfonline.com]
- 7. Reconstitution of *Gloeobacter* Rhodopsin with Echinone: Role of the 4-keto Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.5. Carotenoid Quantification by HPLC [bio-protocol.org]
- 9. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Improved production of echinone and canthaxanthin in transgenic *Nostoc* sp. PCC 7120 overexpressing a heterologous crtO gene from *Nostoc* flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Echinone as a Standard for Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051690#echinone-as-a-standard-for-chromatography\]](https://www.benchchem.com/product/b051690#echinone-as-a-standard-for-chromatography)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com